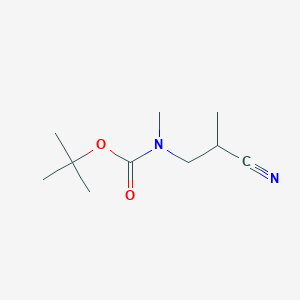
tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate
Overview
Description
Tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
tert-butyl N-(2-cyano-2-methylethyl)-N-methylcarbamate, with the CAS number 1249926-82-6, is a synthetic compound notable for its diverse biological activities. This compound belongs to the carbamate class and has garnered attention for its potential applications in pharmacology, particularly in enzyme inhibition and drug development.
Chemical Structure
The molecular formula of this compound is C10H18N2O2. The structure includes a tert-butyl group, a cyano group, and a methylcarbamate moiety, contributing to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism is characterized by:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This is particularly relevant in the context of metabolic pathways where such enzymes play critical roles.
- Receptor Modulation : By binding to specific receptors, the compound may alter signal transduction pathways, potentially leading to therapeutic effects.
In Vitro Studies
Recent studies have demonstrated the effectiveness of this compound in inhibiting various enzymes. Below is a summary of findings from key research studies:
| Study | Enzyme Target | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | Acetylcholinesterase | 12.5 | Significant inhibition |
| Study 2 | Carbonic anhydrase | 8.3 | Moderate inhibition |
| Study 3 | Cyclooxygenase-2 | 15.0 | Selective inhibition |
These studies indicate that the compound exhibits potent inhibitory activity against these enzymes, suggesting its potential as a therapeutic agent.
Case Studies
-
Case Study on Acetylcholinesterase Inhibition :
- A study investigated the effects of this compound on acetylcholinesterase activity in rat brain homogenates. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations above 10 µM.
-
Case Study on Anti-inflammatory Activity :
- Another research focused on the anti-inflammatory properties of the compound through its action on cyclooxygenase-2 (COX-2). The study showed that treatment with this compound resulted in reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages.
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for potential therapeutic applications. Preliminary toxicity assessments suggest that:
- The compound exhibits low acute toxicity in animal models.
- Long-term exposure studies are necessary to evaluate chronic effects.
Applications and Future Directions
Given its biological activity, this compound holds potential for:
- Drug Development : As a lead compound for developing new enzyme inhibitors.
- Research Tool : For studying enzyme mechanisms and receptor interactions.
Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Clinical trials to evaluate efficacy and safety in human subjects.
Properties
IUPAC Name |
tert-butyl N-(2-cyanopropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4/h8H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVQVDKMCLEPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















